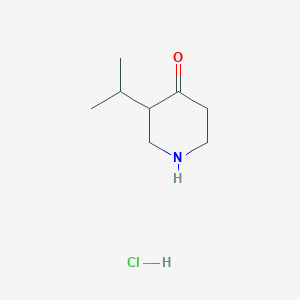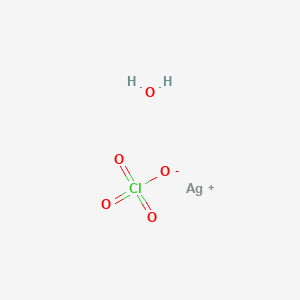
Silver perchlorate hydrate
Overview
Description
Silver perchlorate hydrate is a chemical compound with the formula AgClO₄·xH₂O. This white solid forms a monohydrate and is mildly deliquescent. It is a useful source of the silver ion (Ag⁺), although the presence of perchlorate presents certain risks. This compound is known for its high solubility in water and organic solvents, making it a valuable reagent in various chemical reactions .
Mechanism of Action
Target of Action
Silver perchlorate hydrate is a useful source of the Ag+ ion . It is primarily used as a catalyst in organic chemistry . The silver cation (Ag+) is the active component that interacts with various substrates in catalytic processes .
Mode of Action
The silver cation (Ag+) in this compound can bind to arene , a type of aromatic hydrocarbon, as demonstrated by extensive crystallographic studies . This interaction can facilitate various chemical reactions when this compound is used as a catalyst .
Biochemical Pathways
Its use in the preparation ofsilver 3,3′-dicyanodiphenylacetylene coordination networks has been reported . These networks are studied for their potential in engineering novel materials .
Pharmacokinetics
It’s worth noting that this compound ishighly soluble in water , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound largely depend on its application. As a catalyst, it facilitates chemical reactions without being consumed, leading to the production of desired products .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is mildly deliquescent , meaning it can absorb moisture from the environment . Its solubility in water and organic solvents like benzene and toluene is also noteworthy . These properties should be taken into account when using this compound in various applications.
Disclaimer: this compound is a strong oxidizer and can cause severe skin burns and eye damage . It should be handled with appropriate safety measures. Always consult with a qualified professional or refer to the relevant safety data sheets for information on handling and use.
Preparation Methods
Silver perchlorate hydrate can be synthesized through several methods:
Heating a mixture of perchloric acid with silver nitrate: This reaction produces silver perchlorate and water as byproducts.
Reaction between barium perchlorate and silver sulfate: This method involves the exchange of ions to form silver perchlorate.
Reaction of perchloric acid with silver oxide: This reaction also yields silver perchlorate and water
Chemical Reactions Analysis
Silver perchlorate hydrate undergoes various types of chemical reactions:
Oxidation: Silver perchlorate can act as an oxidizing agent in organic synthesis.
Substitution: It is effective in replacing halide ligands with perchlorate, which is a weakly or non-coordinating anion.
Common Reagents and Conditions: Silver perchlorate is often used in reactions with aromatic solvents like benzene and toluene, where the silver cation binds to the arene.
Major Products: The reactions typically yield silver complexes and substituted organic compounds.
Scientific Research Applications
Silver perchlorate hydrate has a wide range of applications in scientific research:
Biology and Medicine: While specific applications in biology and medicine are less common, its role as a reagent in chemical synthesis can indirectly support biological research.
Industry: Silver perchlorate is used in the production of other silver compounds and in various industrial processes requiring a strong oxidizing agent
Comparison with Similar Compounds
Silver perchlorate hydrate can be compared with other silver salts:
Silver nitrate (AgNO₃): Similar to silver perchlorate, silver nitrate is used for halide substitution reactions. silver perchlorate is more soluble in organic solvents.
Silver tetrafluoroborate (AgBF₄): This compound is also used in organic synthesis but is less commonly employed than silver perchlorate due to different reactivity and solubility properties.
Silver trifluoromethanesulfonate (AgOTf): Known for its strong oxidizing properties, it is used in specific organic reactions where a strong oxidant is required
This compound stands out due to its high solubility in both water and organic solvents, making it a versatile reagent in various chemical processes.
Properties
IUPAC Name |
silver;perchlorate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.ClHO4.H2O/c;2-1(3,4)5;/h;(H,2,3,4,5);1H2/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFNJWPLHOWEPT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[Ag+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgClH2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10931437 | |
| Record name | Silver(1+) perchlorate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14242-05-8, 331717-44-3 | |
| Record name | Silver(1+) perchlorate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silver perchlorate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


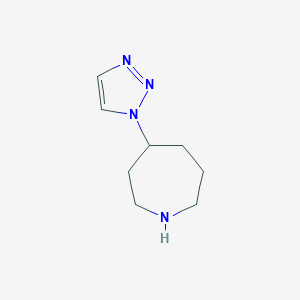
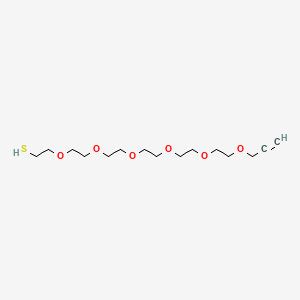
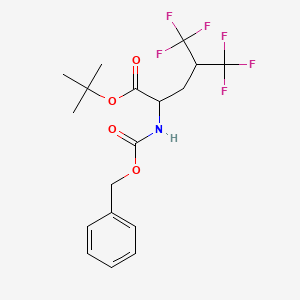
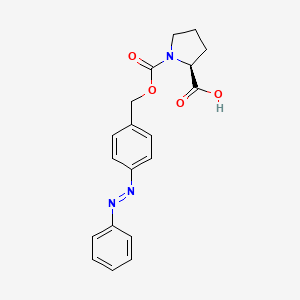
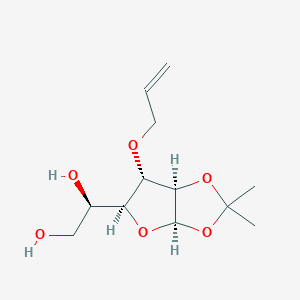
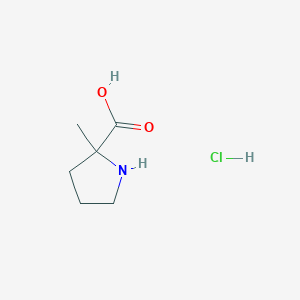
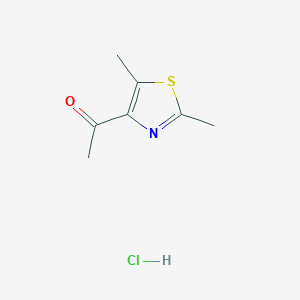
![1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole](/img/structure/B3102737.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B3102745.png)
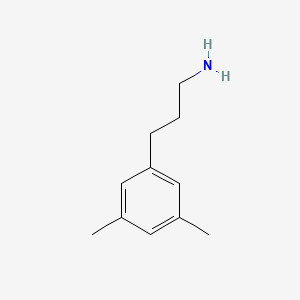
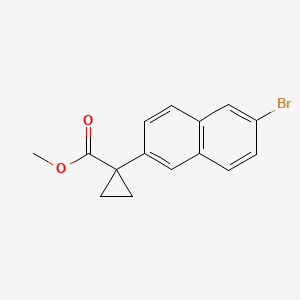
![N-[(4-methylphenyl)methyl]-6-[4-(5-{[(4-methylphenyl)methyl]carbamoyl}pentyl)piperazin-1-yl]hexanamide](/img/structure/B3102775.png)
